molecular formula C5H11ClN2 B13454278 3-Amino-3-methylbutanenitrile hydrochloride

3-Amino-3-methylbutanenitrile hydrochloride

Cat. No.: B13454278
M. Wt: 134.61 g/mol
InChI Key: VSRTUQGHOMSKKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methylbutanenitrile hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines . This process can be carried out under various conditions, often requiring a large excess of ammonia to ensure the formation of primary amines . The reaction can be summarized as follows:

    Nucleophilic Substitution: Haloalkanes react with ammonia to form primary amines.

    Hydrochloride Formation: The primary amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methylbutanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Nitriles and amides.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-methylbutanenitrile: The non-hydrochloride form of the compound.

    3-Amino-2-methylbutanenitrile: A structural isomer with a different arrangement of the methyl group.

    3-Amino-3-ethylbutanenitrile: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

3-Amino-3-methylbutanenitrile hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for aqueous reactions and biological applications .

Properties

Molecular Formula

C5H11ClN2

Molecular Weight

134.61 g/mol

IUPAC Name

3-amino-3-methylbutanenitrile;hydrochloride

InChI

InChI=1S/C5H10N2.ClH/c1-5(2,7)3-4-6;/h3,7H2,1-2H3;1H

InChI Key

VSRTUQGHOMSKKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#N)N.Cl

Origin of Product

United States

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